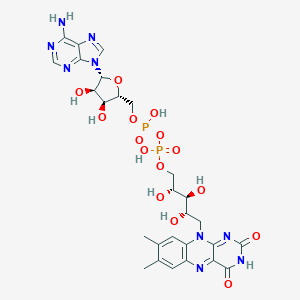![molecular formula C15H9BrO B134669 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one CAS No. 17044-50-7](/img/structure/B134669.png)
10-Bromo-5H-dibenzo[a,d][7]annulen-5-one
Overview
Description
Synthesis Analysis
The synthesis of annulene derivatives has been a subject of interest due to their potential applications in various fields. In the first paper, a novel dibromo-tetrahydro-5H-benzo annulene was synthesized through the bromination of Aryl-Himachalene using N-Bromosuccinimide (NBS). The reaction yielded a compound characterized by various spectroscopic techniques, including 13C NMR, 1H NMR, and FT-IR, as well as single crystal X-ray diffraction. The study also utilized density functional theory (DFT) to optimize the structure and compare it with experimental data, finding good agreement between calculated and experimental values .
Another approach to synthesizing annulene derivatives is presented in the second paper, where a domino Pd-catalyzed reaction was employed. This method involved an intermolecular homobiaryl coupling followed by an intramolecular aldol condensation to produce novel 7-methyl-5H-dibenzo[a,c] annulen-5-ones. This synthesis is particularly notable for its relevance to the carbon core structure found in colchicinoid natural products .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. In the first paper, the solid-state structure revealed associations between molecules through halogen bonds, C–H···π interactions, and C–H⋯Br hydrogen bonds. The DFT calculations provided further insights into the electronic properties, such as the HOMO and LUMO energies, and the molecular electrostatic potential (MEP) of the synthesized dibromo-tetrahydro-5H-benzo annulene .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 10-Bromo-5H-dibenzo[a,d] annulen-5-one. However, the methodologies described for synthesizing related compounds suggest that similar annulene derivatives could potentially undergo various organic transformations. These could include cyclocondensation reactions, as indicated in the third paper, where a dibenzoxepinone derivative was used as a synthon for annulating heterocycles . Such reactions are typically driven by the reactivity of functional groups present in the annulene core and the conditions applied during the synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of annulene derivatives are often inferred from their molecular structure and the results of spectroscopic analysis. The first paper provides a comprehensive characterization of the synthesized dibromo-tetrahydro-5H-benzo annulene, including its vibrational wavenumbers and chemical shift values, which are indicative of its physical and chemical behavior. The electronic properties, such as HOMO and LUMO energies, give insights into the reactivity and stability of the molecule . The fourth paper, while not directly related to 10-Bromo-5H-dibenzo[a,d] annulene, discusses the synthesis of new dibenzo-tetraaza and dibenzo-dioxadiaza14annulene derivatives, providing spectral data that could be relevant for understanding the properties of similar compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives
The synthesis of new bromo-substituted derivatives using 3-Bromo-substituted Vinamidinium Salt for dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulenes has been reported, demonstrating the versatility of bromo-substituted compounds in organic synthesis (Mehranpour, Hashemnia, & Bashiri, 2013).
Palladium-Catalyzed Synthesis
A domino Pd-catalyzed reaction for the synthesis of novel methylated derivatives, highlighting the utility of palladium catalysis in creating complex molecular structures (Krishna, Reddy, & Satyanarayana, 2013).
Applications in Material Science
- Photovoltaic Properties: Investigation into the creation of dye-sensitized solar cell structures using synthesized compounds related to 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one, demonstrating potential applications in renewable energy technology (Erdoğan & Horoz, 2020).
Bioinorganic Relevance
- Metal Complex Chemistry: Research on metal complexes of dibenzotetraaza[14]annulene ligands, which are related to porphyrins and have significant bioinorganic relevance, showing potential in biochemistry and pharmaceutical sciences (Mountford, 1998).
Organic Synthesis and Reactivity
Synthesis of Furan Derivatives
A study on the synthesis of macrocyclic rings from the reaction of dialdehyde with bisphosphorane and with diamine, illustrating the compound's role in the development of organic synthesis methods (Saikachi, Ogawa, & Sato, 1971).
Electrophilic Reactions
Investigation into the reversibility of the electrophilic step in olefin bromination, demonstrating the compound's reactivity and potential in synthetic chemistry (Bellucci, Chiappe, Marioni, & Marchetti, 1991).
Safety And Hazards
properties
IUPAC Name |
9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAFINWXANSYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498237 | |
| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
CAS RN |
17044-50-7 | |
| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

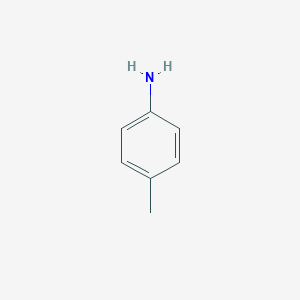
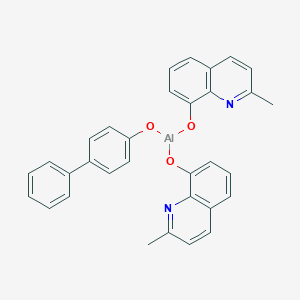
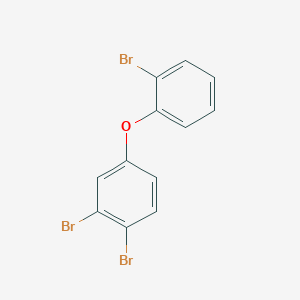
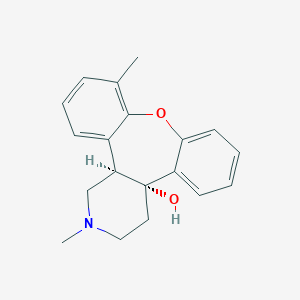
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

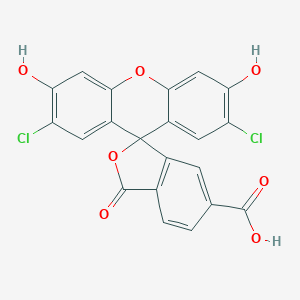
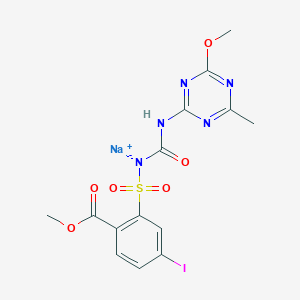
![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)


![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

